molecular formula C8H8N2O5 B1218203 2,4-Dinitrophenetole CAS No. 610-54-8

2,4-Dinitrophenetole

Cat. No.: B1218203
CAS No.: 610-54-8
M. Wt: 212.16 g/mol
InChI Key: YSOKMOXAGMIZFZ-UHFFFAOYSA-N
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Description

2,4-dinitrophenetole is an aromatic ether comprised of phenetole substituted at C-2 and C-4 by nitro groups. It is an aromatic ether and a C-nitro compound.

Scientific Research Applications

1. Environmental Impact and Wastewater Treatment

  • Effect on Activated Sludge: 2,4-Dinitrophenetole, along with 2,4-dinitrophenol, impacts biological processes used in wastewater treatment. In low concentrations, it stimulates respiration but inhibits growth, affecting the operation of sewage treatment plants employing biological processes (Rich & Yates, 1955).
  • Degradation by Microorganisms: Certain microorganisms, like Anabaena variabilis and Anabaena cylindrica, have demonstrated the ability to remove this compound from industrial wastewater, making them potential candidates for bioremediation (Hirooka, Nagase, Hirata, & Miyamoto, 2006).

2. Photocatalytic Degradation

  • Advanced Oxidation Processes: Photocatalytic degradation using nanoparticles like Fe3O4@SiO2@TiO2/rGO has been explored for the removal of this compound from synthetic wastewater. This method showed significant effectiveness in degrading the compound under optimal conditions (MirzaHedayat et al., 2018).

3. Electrochemical Treatment

  • Electrochemical Oxidation: Electrochemical methods using boron-doped diamond anodes have been studied for the treatment of 2,4-Dinitrophenol (a compound closely related to this compound) in aqueous wastes. These methods effectively remove organic compounds and convert them into less harmful substances like CO2 (Cañizares, Sáez, Lobato, & Rodrigo, 2004).

4. Detection in Environmental Samples

  • Electrochemical Detection: A method involving hydrophilic molecularly imprinted polymers on a nickel fiber electrode has been proposed for detecting trace amounts of this compound in surface water. This method offers rapid, sensitive, and selective detection (Jing et al., 2011).

5. Biological Effects and Toxicity Mechanisms

  • Impact on Mitosis and Nucleic Acid Synthesis: Studies on Nigella sativa showed that this compound affects mitosis and inhibits DNA, RNA, and protein synthesis, leading to considerable changes in division frequency and chromosomal abnormalities (Chand & Roy, 1981).
  • Toxicity Mechanisms: The toxicity of dinitrophenyl ethers like this compound was studied, suggesting that their biological effect is significant even at low concentrations. The toxicity was not solely related to their uncoupling behavior, indicating a need for further research into their mechanisms of action (Dumitras-Hutanu et al., 2009).

Safety and Hazards

When handling 2,4-Dinitrophenetole, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrophenetole is the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the biochemical processes of this bacterium.

Mode of Action

This compound is a toxic dye, chemically related to trinitrophenol (picric acid). It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . This uncoupling leads to a rapid loss of ATP as heat, which can result in uncontrolled hyperthermia .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, leading to its uncoupling . This results in the rapid loss of ATP as heat

Pharmacokinetics

It is known that the compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties can impact the bioavailability of the compound.

Result of Action

The primary molecular effect of this compound’s action is the uncoupling of oxidative phosphorylation, leading to a rapid loss of ATP as heat . This can have various cellular effects, including uncontrolled hyperthermia . In humans, this can lead to severe toxicities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound may explosively decompose when subjected to shock, friction, or concussion, and may explode upon heating . It also forms explosive salts with strong bases as well as ammonia, and emits toxic fumes of nitrogen dioxide when heated to decomposition .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenetole plays a significant role in biochemical reactions, particularly as an uncoupling agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with mitochondrial enzymes, where this compound acts as a protonophore, disrupting the proton gradient across the mitochondrial membrane. This disruption leads to the uncoupling of oxidative phosphorylation, which can significantly impact cellular energy production .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By uncoupling oxidative phosphorylation, this compound increases the metabolic rate and induces a state of hypermetabolism. This can lead to increased production of reactive oxygen species (ROS) and oxidative stress, which can affect cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and disrupting the function of mitochondrial enzymes involved in oxidative phosphorylation. This binding leads to the inhibition of ATP synthesis, causing cells to rely on alternative pathways for energy production. The increased metabolic rate and ROS production can also lead to changes in gene expression, further affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce prolonged oxidative stress and metabolic changes, which can persist even after the compound is no longer present . This highlights the importance of considering temporal effects when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes and oxidative stress. At higher doses, it can cause significant toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an uncoupling agent. It interacts with enzymes involved in oxidative phosphorylation, leading to increased metabolic flux and altered metabolite levels. The compound’s effects on metabolic pathways can have significant implications for cellular energy production and overall metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its uncoupling effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, allowing it to interact with mitochondrial enzymes and disrupt oxidative phosphorylation .

Properties

IUPAC Name

1-ethoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOKMOXAGMIZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060588
Record name 2,4-Dinitrophenetole
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Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-54-8
Record name 1-Ethoxy-2,4-dinitrobenzene
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Record name Benzene, 1-ethoxy-2,4-dinitro-
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Record name 2,4-DINITROPHENETOLE
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Record name Benzene, 1-ethoxy-2,4-dinitro-
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Record name 2,4-Dinitrophenetole
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Record name 2,4-dinitrophenetole
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Synthesis routes and methods I

Procedure details

Into a 2-liter resin kettle, equipped with stirrer, reflux condenser and thermometer, was charged 632 g. ethanol. To the ethanol was added carefully, below 50° C., in 15-20 minutes, 42.0 g. sodium hydroxide. To this was added, in 15 to 20 minutes, 213 g. 2,4-dinitrochlorobenzene, with the temperature maintained below 50° C. The resulting mixture was heated to reflux and held at reflux for 3 hours to give an ethanol solution of 2,4-dinitrophenetole. After cooling to room temperature, the ethanolic reaction solution was treated with 340 g. iron powder and 200 ml. water, exhibiting a mild exotherm. A solution of 12 ml. hydrochloric acid, 12 ml. glacial acetic acid and 100 ml. water was added dropwise over 1 hour at a rate to maintain 62°-75° C. This reaction mass was refluxed under a nitrogen atmosphere for 3 hours, then cooled to 0° to 5° C., and assayed for 2,4-diaminophenetole by perchlorate titration. To the cooled reaction mass was added 80 g. sodium hydroxide (50% aqueous solution), and then an exact equivalent amount of acetic anhydride, about 90-94 g. acetic anhydride, depending on the perchlorate assay. The temperature was maintained at 0° to 5° C. during this addition. The acetic anhydride was added dropwise over a period of about 2.5 hours. Following the addition of the acetic anhydride, the pH was adjusted to 6.8-7.0. The reaction product was treated with 20 g. of activated charcoal and 10 g. of diatomaceous earth at 80° C. and filtered to clarify. The filter residue was washed three times with 50 ml. of hot 1:1 ethanol-water. The combined filtrate and washings was heated to distill off ethanol, until the pot temperature reached 98° C. The aqueous pot residue was cooled to 10°-15° C. and filtered to give substantially pure crystalline product, assayed at 126 g. of 3-amino-4-ethoxyacetanilide, 65-70% of theory, based on the 2,4-dinitrochlorobenzene starting material.
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Synthesis routes and methods II

Procedure details

To an equimolar amount of chloro-2,4-dinitrobenzene acid is added sodium ethoxide in ethanol to yield 2,4-dinitrophenyl ethyl ether. Next, to a weighed aliquot of poly(glycidol) containing 0.2 mole polymer in 300 ml of ethanol is added 0.2 mole 2,4-dinitrophenyl ethyl ether, and the reactants heated to reflux and maintained at reflux reaction conditions for 1 to 2 hours. The dry benzene is added and distillation initiated and continued until nearly all ethanol and water are azeotropically removed, to form the product identified as (I) where n is greater than 10. ##SPC17##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for 2,4-dinitrophenetole and how does it compare to similar compounds like 2,4-dinitrophenol?

A: While 2,4-dinitrophenol is a well-known uncoupler of oxidative phosphorylation, hindering proton translocation across the mitochondrial membrane [], the mechanism for this compound and other dinitrophenyl ethers is less clear. Research suggests that these ethers retain uncoupling behavior but their toxicity may not be solely related to hydrolysis into the corresponding dinitrophenols []. Intriguingly, both dinitrophenyl ethers and other uncoupling agents exhibit significant absorbance in the infrared spectrum around 6000 cm-1, corresponding to an energy quantum similar to that of ATP, suggesting a potential alternative toxicity mechanism [].

Q2: How does the structure of this compound influence its reactivity in strongly basic conditions?

A: Studies on the reaction of this compound with aqueous sodium hydroxide revealed insights into its reactivity via an aromatic nucleophilic substitution (SN2) mechanism []. The reaction rate data, along with data from similar reactions with 1-chloro-2,4-dinitrobenzene and 2,4-dinitroanisole, were used to define a unique J_ acidity function. This function helps to quantify the basicity of concentrated sodium hydroxide solutions, providing a framework for understanding how the leaving group (ethoxy in the case of this compound) influences the reaction rate in these specific conditions.

Q3: Can you elaborate on the formation of Meisenheimer adducts with this compound and its implications?

A: this compound forms Meisenheimer adducts in ethanolic solutions of sodium or potassium ethoxide []. These adducts, characterized by the addition of an alkoxide ion to the aromatic ring, provide valuable insights into the acidity of these solutions. Spectrophotometric measurements of the equilibrium constant (Kapp) for adduct formation were used to define an acidity function (JE), analogous to the JM function for methanol. Notably, the formation of a 1:2 adduct at high base concentrations highlights the role of cation-specific ion-pairing effects in these reactions. Furthermore, studying this reaction in deuterated ethanol (EtOD) revealed a significant solvent isotope effect, suggesting that the ethoxide ion likely exists with three hydrogen-bonded solvent molecules.

Q4: What are the implications of using this compound and similar compounds in biological models, particularly regarding bile secretion?

A: Research indicates that this compound, alongside compounds like 2,4-dinitrophenol and 2,4-dinitronaphthol, can induce an increase in bile flow and elevate body temperature in anesthetized dogs []. Interestingly, while these compounds affect bile flow, their influence on the overall excretion of substances like bromsulphalein (BSP) is less predictable, with studies showing potential for slight reduction, increase, or no significant change. This underscores the complex interplay between these compounds and physiological processes.

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